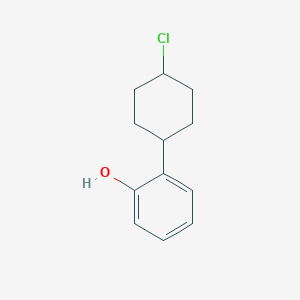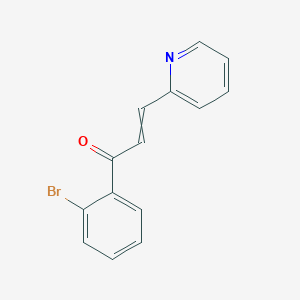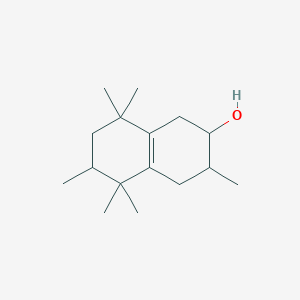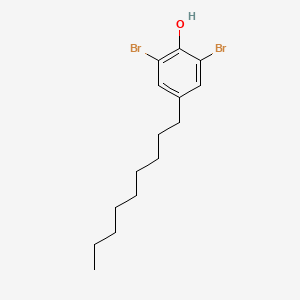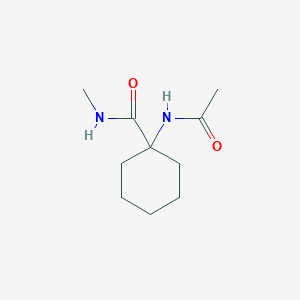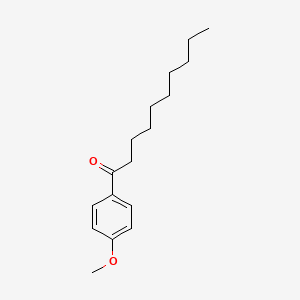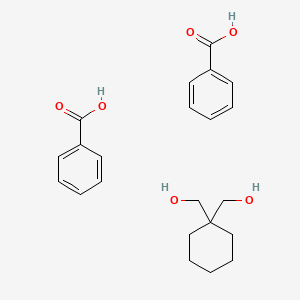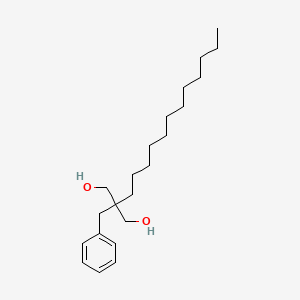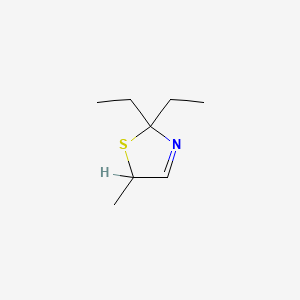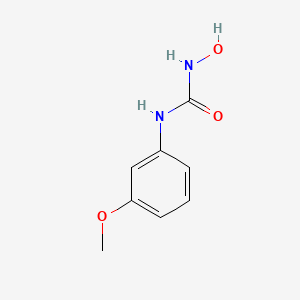
Urea, N-hydroxy-N'-(3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-hydroxy-N’-(3-methoxyphenyl)- is an organic compound characterized by the presence of a urea moiety substituted with a hydroxy group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-hydroxy-N’-(3-methoxyphenyl)- typically involves the reaction of hydroxylamine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-methoxyphenyl isocyanate} + \text{hydroxylamine} \rightarrow \text{Urea, N-hydroxy-N’-(3-methoxyphenyl)-} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.
Types of Reactions:
Oxidation: Urea, N-hydroxy-N’-(3-methoxyphenyl)- can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, typically in an alcoholic solvent.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of corresponding oximes or nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Urea, N-hydroxy-N’-(3-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, N-hydroxy-N’-(3-methoxyphenyl)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(3-Methoxyphenyl)urea: Similar structure but lacks the hydroxy group.
N-Hydroxyurea: Similar structure but lacks the methoxyphenyl group.
N-(3-Methoxyphenyl)-N’-hydroxyurea: Similar structure but with different substitution patterns.
Uniqueness: Urea, N-hydroxy-N’-(3-methoxyphenyl)- is unique due to the presence of both the hydroxy and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
110923-14-3 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-hydroxy-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-4-2-3-6(5-7)9-8(11)10-12/h2-5,12H,1H3,(H2,9,10,11) |
InChI Key |
SQTWOPXYZFUIIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
